N-ethyl-N-(2-morpholin-4-ylethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-morpholin-4-ylethyl)nicotinamide, commonly known as EMBI, is a synthetic compound that has been widely used in scientific research due to its unique properties. EMBI is a nicotinamide derivative that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of EMBI is not fully understood, but it is believed to act on several molecular targets. EMBI has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. EMBI has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, EMBI has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
EMBI has a range of biochemical and physiological effects. It has been shown to increase glucose uptake and improve insulin sensitivity, which may be beneficial in the treatment of diabetes. EMBI has also been shown to have anti-inflammatory effects and reduce oxidative stress, which may be beneficial in the treatment of a range of diseases. Additionally, EMBI has been shown to have vasodilatory effects and improve blood flow, which may be beneficial in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using EMBI in lab experiments is its wide range of biological effects, which make it useful in a variety of research applications. Additionally, EMBI is relatively easy to synthesize and has good stability. However, one limitation of using EMBI is its potential toxicity, which may limit its use in some experiments. Additionally, EMBI has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on EMBI. One area of research is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for EMBI in cancer patients. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of EMBI in humans, particularly in the context of long-term use. Finally, there is potential for the development of new EMBI derivatives with improved biological activity and reduced toxicity.
Synthesis Methods
EMBI is synthesized by reacting 2-(N-morpholino) ethylamine with nicotinic acid chloride in the presence of triethylamine. The resulting product is then treated with ethyl iodide to obtain EMBI.
Scientific Research Applications
EMBI has been used in a variety of scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, EMBI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, EMBI has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular research, EMBI has been shown to have vasodilatory effects and improve blood flow.
properties
IUPAC Name |
N-ethyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-17(7-6-16-8-10-19-11-9-16)14(18)13-4-3-5-15-12-13/h3-5,12H,2,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAYBLKCPNRILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CCOCC1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-morpholin-4-ylethyl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.